molecular formula C25H23N5O4S2 B12138325 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12138325
M. Wt: 521.6 g/mol
InChI Key: PBBXYKMENMIANJ-MOSHPQCFSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the piperazine and benzodioxole moieties. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

    Introduction of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the core structure.

    Attachment of the Benzodioxole Group: This can be done via alkylation reactions using benzodioxole derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, solvent, and catalysts are adjusted to maximize yield.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • This compound

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H23N5O4S2

Molecular Weight

521.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N5O4S2/c1-27-24(32)20(36-25(27)35)13-17-22(26-21-4-2-3-7-30(21)23(17)31)29-10-8-28(9-11-29)14-16-5-6-18-19(12-16)34-15-33-18/h2-7,12-13H,8-11,14-15H2,1H3/b20-13-

InChI Key

PBBXYKMENMIANJ-MOSHPQCFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)SC1=S

Origin of Product

United States

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